molecular formula C17H27NO3 B13347449 Alpha-(Dibutylamino)-4-methoxy-benzeneacetic Acid

Alpha-(Dibutylamino)-4-methoxy-benzeneacetic Acid

Cat. No.: B13347449
M. Wt: 293.4 g/mol
InChI Key: KWQGEYNCOAUVAC-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid is an organic compound that features a dibutylamino group and a methoxyphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and dibutylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate, such as 2-(dibutylamino)-2-(4-methoxyphenyl)ethanol, through a condensation reaction.

    Oxidation: The intermediate is then oxidized to form the desired acetic acid derivative. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-2-(4-methoxyphenyl)acetic acid: Similar structure with diethylamino group instead of dibutylamino.

    2-(Dibutylamino)-2-(4-hydroxyphenyl)acetic acid: Similar structure with hydroxy group instead of methoxy.

Uniqueness

2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

2-(dibutylamino)-2-(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C17H27NO3/c1-4-6-12-18(13-7-5-2)16(17(19)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,20)

InChI Key

KWQGEYNCOAUVAC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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